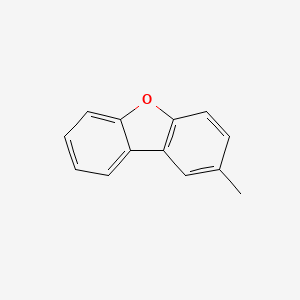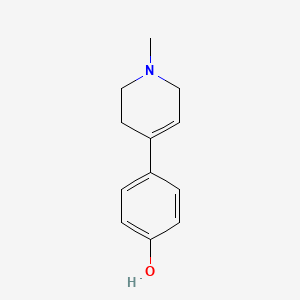
4-(1-メチル-1,2,3,6-テトラヒドロピリジン-4-イル)フェノール
概要
説明
“Phenol, p-(1,2,3,6-tetrahydro-1-methyl-4-pyridyl)-” is a chemical compound with the molecular formula C12H15NO . It is also known by its English name "4- (1-methyl-1,2,3,6-tetrahydropyridin-4-yl)phenol hydrochloride" .
Physical And Chemical Properties Analysis
The compound has a melting point of 206-207 °C and a predicted boiling point of 324.6±42.0 °C. The predicted density is 1.104±0.06 g/cm3 . The acidity coefficient (pKa) is predicted to be 10.25±0.30 .科学的研究の応用
神経学研究
この化合物は、特にパーキンソン病 (PD) の動物モデルの作成において、神経学的研究で使用されてきました。 これは、MPTP (1-メチル-4-フェニル-1,2,3,6-テトラヒドロピリジン) の前駆体として機能し、MPP+ に代謝されます。MPP+ は、酸化ストレスと神経損傷を引き起こすことで PD 症状を誘発する神経毒です .
抗酸化特性
この化合物を含むフェノール化合物は、その抗酸化特性で知られています。それらはフリーラジカルを中和することができ、それによって酸化ストレスに関連する細胞損傷を防ぎます。 これは、老化、がん、およびさまざまな慢性疾患に焦点を当てた研究において重要です .
抗菌活性
フェノール化合物の抗菌特性は、細菌およびウイルス感染症の新しい治療法の研究において有益です。 微生物の細胞壁を破壊し、増殖を阻害する能力は、重要な研究分野です .
抗炎症応用
その化学構造により、4-(1-メチル-1,2,3,6-テトラヒドロピリジン-4-イル)フェノール などのフェノール化合物は、抗炎症効果を示します。 これは、関節炎やその他の炎症性疾患などの状態に対する新しい薬物の開発において特に関連しています .
がん研究
この化合物の癌研究における潜在的な役割は、細胞増殖とアポトーシスに関与する経路を調節する能力に関連しています。 腫瘍細胞に対するその効果は、薬理学研究の活発な分野です .
環境応用
環境科学では、フェノール化合物の吸着特性は、水や土壌から汚染物質を除去するための潜在的な用途について研究されています。 この化合物のさまざまな吸着剤との相互作用は、より効率的な環境浄化方法の開発に関心があります .
作用機序
Biochemical Pathways
The compound is metabolized in the brain by monoamine oxidase B to form 1-methyl-4-phenylpyridine . This metabolite is responsible for the compound’s biological activity .
Pharmacokinetics
The compound is lipophilic and can cross the blood-brain barrier . It is metabolized in the brain, which ensures its bioavailability and effectiveness .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the presence of endogenous cannabinoids can compete with the compound for binding to the cannabinoid receptor. Additionally, the compound’s lipophilic nature allows it to easily cross biological membranes, which can influence its distribution and elimination .
実験室実験の利点と制限
Phenol, p-(1,2,3,6-tetrahydro-1-methyl-4-pyridyl)-, is a useful compound for laboratory experiments due to its reactivity and versatility. It can be used in a wide range of organic and inorganic synthesis reactions, and can be used to synthesize a variety of compounds. However, it is important to take safety precautions when working with phenol, p-(1,2,3,6-tetrahydro-1-methyl-4-pyridyl)-, as it can be toxic if ingested and can cause irritation to the skin, eyes, and respiratory system.
将来の方向性
Phenol, p-(1,2,3,6-tetrahydro-1-methyl-4-pyridyl)-, has a wide range of potential applications in the fields of medicine, materials science, and biotechnology. It can be used in the synthesis of pharmaceuticals and other products, as well as in the synthesis of materials for use in medical and industrial applications. Additionally, it can be used in the synthesis of metal complexes and catalysts, as well as in the synthesis of polymers and other materials. Additionally, it can be used in the synthesis of enzymes and other biochemicals. Finally, it can be used in the synthesis of nanomaterials and other advanced materials.
生化学分析
Biochemical Properties
The biochemical properties of Phenol, p-(1,2,3,6-tetrahydro-1-methyl-4-pyridyl)- are largely determined by its phenolic structure. Phenols are slightly acidic in water and can react with aqueous sodium hydroxide (NaOH) to form salts . The compound can undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can involve various enzymes, proteins, and other biomolecules, leading to changes in their function and interactions .
Cellular Effects
The cellular effects of Phenol, p-(1,2,3,6-tetrahydro-1-methyl-4-pyridyl)- are not fully understood. It is known that phenolic compounds can have a variety of effects on cells. For example, some phenolic compounds have been found to cause irritation and burning of skin, eyes, mouth, and throat; abdominal pain and vomiting; heart damage; anemia; liver and kidney damage; facial paralysis; coma; and death .
Molecular Mechanism
The molecular mechanism of action of Phenol, p-(1,2,3,6-tetrahydro-1-methyl-4-pyridyl)- is complex and involves a variety of biochemical reactions. It can undergo nucleophilic aromatic substitution reactions, where one of the substituents in the aromatic ring is replaced by a nucleophile . This can lead to changes in gene expression and enzyme activity, affecting cellular function .
Temporal Effects in Laboratory Settings
It is known that the compound can undergo various reactions over time, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can affect the compound’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that the compound is a precursor to the neurotoxin MPP+, which causes permanent symptoms of Parkinson’s disease by destroying dopaminergic neurons in the substantia nigra of the brain . This suggests that high doses of the compound could potentially have toxic or adverse effects.
Metabolic Pathways
It is known that the compound can be metabolized into the toxic cation 1-methyl-4-phenylpyridinium (MPP+) by the enzyme monoamine oxidase B (MAO-B) of glial cells, specifically astrocytes . This can affect metabolic flux or metabolite levels .
Transport and Distribution
It is known that the compound is lipophilic and can therefore cross the blood–brain barrier . This suggests that it could potentially interact with various transporters or binding proteins, affecting its localization or accumulation.
Subcellular Localization
Given its lipophilic nature and ability to cross the blood–brain barrier, it is likely that it can distribute across various compartments or organelles within the cell .
特性
IUPAC Name |
4-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-13-8-6-11(7-9-13)10-2-4-12(14)5-3-10/h2-6,14H,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIGCUVKCMPXMAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=CC1)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60966714 | |
| Record name | 4-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60966714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5233-54-5 | |
| Record name | Phenol, p-(1,2,3,6-tetrahydro-1-methyl-4-pyridyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005233545 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC15146 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15146 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60966714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1,2,3,6-Tetrahydro-1-methyl-4-pyridinyl)phenol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UQ66U8BXY4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



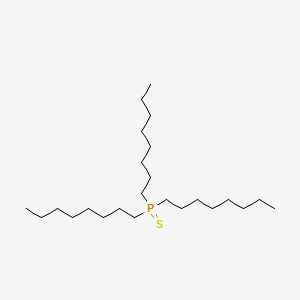

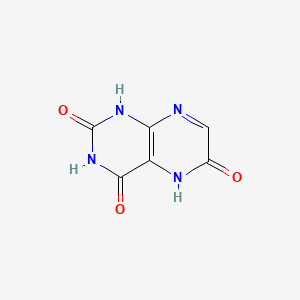
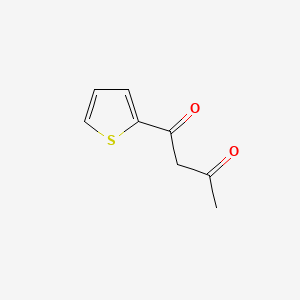
![1,6-Dioxaspiro[4.4]nonane-2,7-dione](/img/structure/B1606111.png)
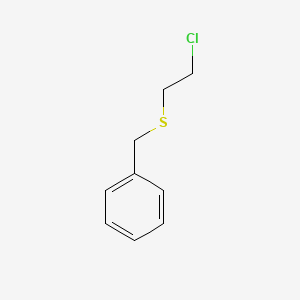
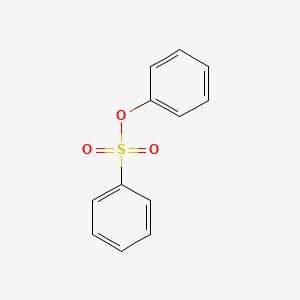
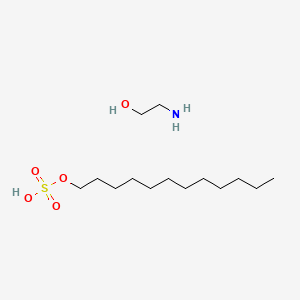
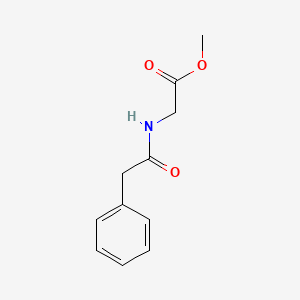
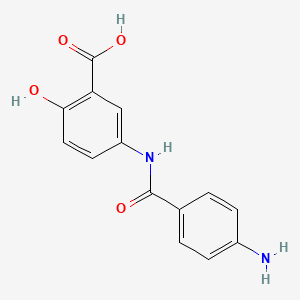
![2-Naphthalenesulfonic acid, 7-[(4-amino-3-methylbenzoyl)amino]-4-hydroxy-](/img/structure/B1606122.png)

![[1,1'-Biphenyl]-2,2'-disulfonic acid, 4-[(1-hydroxy-4-sulfo-2-naphthalenyl)azo]-5,5'-dimethyl-4'-[[4-[[(4-methylphenyl)sulfonyl]oxy]phenyl]azo]-, trisodium salt](/img/structure/B1606125.png)
